
1-Phthalanpropylamine, 1-(p-chlorophenyl)-, N,3,3-trimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound may have applications in various fields due to its unique structure.
1-Phthalanpropylamine, 1-(p-chlorophenyl)-, N,3,3-trimethyl-, hydrochloride: is a chemical compound with a complex name. Let’s break it down:
Métodos De Preparación
Synthetic Routes: While specific synthetic routes for this compound might not be widely documented, you can synthesize it through multistep organic synthesis. For example, you could start with a phthalane derivative and introduce the chlorophenyl group, followed by the addition of the trimethylamine.
Reaction Conditions: These would depend on the specific reactions involved, but typical conditions might include refluxing, inert atmospheres, and specific catalysts.
Industrial Production: Unfortunately, industrial-scale production methods for this compound are not well-documented. It’s likely that research labs or specialized chemical companies synthesize it on a smaller scale.
Análisis De Reacciones Químicas
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products would depend on the reaction conditions, but you’d likely see derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Biology and Medicine: Investigating its biological activity, toxicity, or potential as a drug lead.
Industry: If it has unique properties, it could find applications in materials science or specialty chemicals.
Mecanismo De Acción
- Unfortunately, detailed information about its mechanism of action is scarce. if it’s used in medicine, it likely interacts with specific molecular targets or pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other phthalane derivatives, such as those with different substituents, could serve as comparisons.
Uniqueness: Highlight its specific features—perhaps its combination of a phthalane core, chlorophenyl group, and trimethylamine side chain.
Propiedades
Número CAS |
10565-58-9 |
|---|---|
Fórmula molecular |
C20H25Cl2NO |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
3-[1-(4-chlorophenyl)-3,3-dimethyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H24ClNO.ClH/c1-19(2)17-7-4-5-8-18(17)20(23-19,13-6-14-22-3)15-9-11-16(21)12-10-15;/h4-5,7-12,22H,6,13-14H2,1-3H3;1H |
Clave InChI |
AJGPJHWDEKEBDM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=C(C=C3)Cl)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)
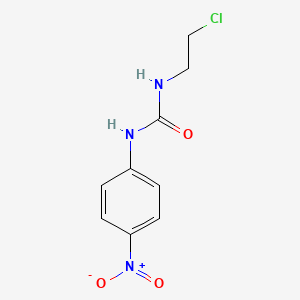
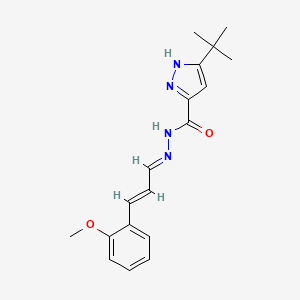
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995759.png)

![Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-](/img/structure/B11995773.png)
![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11995780.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11995787.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11995795.png)
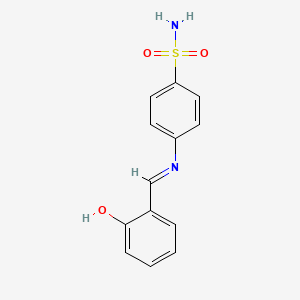

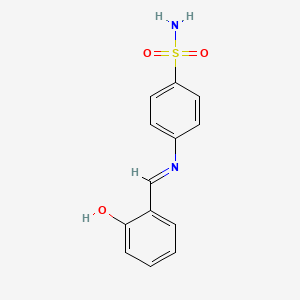
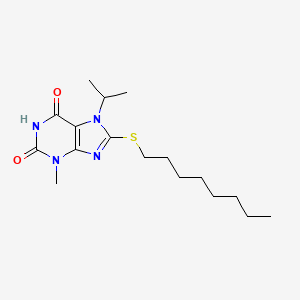
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11995821.png)
